Regiochemical Impact on Physicochemical Properties: A Comparison with Positional Isomer 4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid
The substitution pattern on the pyrimidine ring is a primary determinant of molecular properties. The target compound, 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid, differs fundamentally from its positional isomer, 4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid (CAS: 1504986-61-1) . This difference in regiochemistry leads to a different spatial arrangement of the key carboxylic acid and 4-cyanophenylamino pharmacophores, which is expected to result in distinct biological interactions and SAR profiles.
| Evidence Dimension | Molecular Structure (Regiochemistry) |
|---|---|
| Target Compound Data | 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid (CAS 1393845-75-4) |
| Comparator Or Baseline | 4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid (CAS 1504986-61-1) |
| Quantified Difference | Isomeric: Different substitution pattern on the pyrimidine core (2,4-disubstituted vs. 4,5-disubstituted) |
| Conditions | Structural comparison based on IUPAC name and CAS registry |
Why This Matters
In medicinal chemistry, isomers are considered distinct chemical entities. Selecting the correct isomer is essential for reproducible SAR studies and for ensuring the intended biological activity, as even subtle changes in geometry can abolish target binding.
